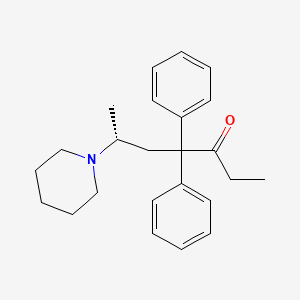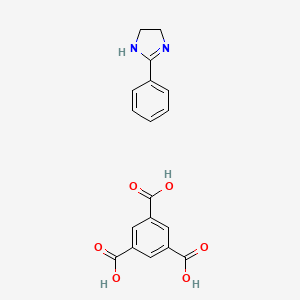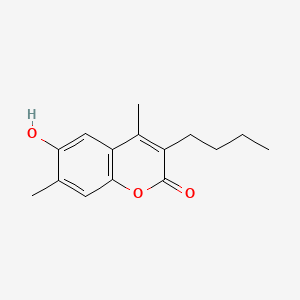
Einecs 299-599-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-599-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Einecs 299-599-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the compound is produced efficiently and sustainably .
Análisis De Reacciones Químicas
Types of Reactions: Einecs 299-599-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and making it suitable for different applications .
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further processed to create more complex compounds .
Aplicaciones Científicas De Investigación
Einecs 299-599-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic properties, and in industry, it is used in the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of Einecs 299-599-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity and gene expression. Understanding the mechanism of action is crucial for developing new applications and improving existing ones .
Propiedades
Número CAS |
93893-11-9 |
|---|---|
Fórmula molecular |
C14H25NO3S |
Peso molecular |
287.42 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2,4-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O3S.C6H15N/c1-6-3-4-8(7(2)5-6)12(9,10)11;1-4-7(5-2)6-3/h3-5H,1-2H3,(H,9,10,11);4-6H2,1-3H3 |
Clave InChI |
RXGGIFKSYWBZEH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CC1=CC(=C(C=C1)S(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


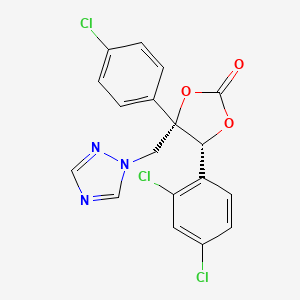


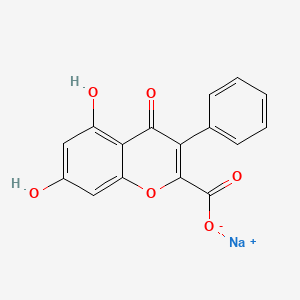
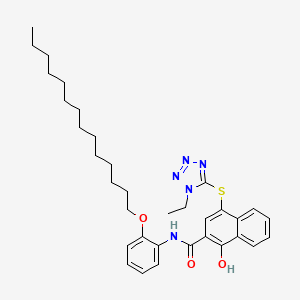
![6-Chloro-2-[[4-(dimethylamino)phenyl]imino]-4-methylbenzo[B]thiophene-3(2H)-one](/img/structure/B12694241.png)
